(2S)-1-(3,3-dimethyl-2-oxopentanoyl)-2-propyl-3-pyridin-3-ylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPI-1046 is a small molecule belonging to the class of organic compounds known as N-acyl-alpha amino acids. It is an immunophilin ligand that has shown potential in neuroprotection and other therapeutic applications. The compound has a molecular formula of C20H28N2O4 and a molecular weight of 360.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
GPI-1046 can be synthesized through a series of chemical reactions involving the acylation of an alpha amino acid. The specific synthetic route and reaction conditions are not widely published, but it involves the use of common organic synthesis techniques such as esterification and amide bond formation .
Industrial Production Methods
it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale organic synthesis, purification, and quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GPI-1046 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GPI-1046 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of GPI-1046 .
Scientific Research Applications
Neuroprotection: It has shown neuroprotective effects in models of neurodegenerative diseases, such as Parkinson’s disease and HIV-associated neurocognitive disorders.
Antiretroviral Effects: The compound has demonstrated inhibition of HIV replication and protection against HIV-induced neurotoxicity.
Kidney Protection: GPI-1046 has been found to protect against chronic kidney injury by inducing the expression of protective genes.
Cardiac and Liver Protection: It also shows potential in protecting against cardiac and liver injuries through similar mechanisms.
Mechanism of Action
GPI-1046 exerts its effects primarily through its interaction with immunophilin FKBP12. This interaction leads to the modulation of various signaling pathways, including the induction of hypoxia-inducible transcription factor ARNT and subsequent activation of bone morphogenetic protein (BMP) signaling . The compound also inhibits oxidative stress pathways and protects neurons from HIV-induced neurotoxicity .
Comparison with Similar Compounds
GPI-1046 is similar to other immunophilin ligands such as FK506 (Tacrolimus) and Cyclosporin A. it is unique in that it does not have immunosuppressive effects, making it a safer option for long-term use in neuroprotective and other therapeutic applications . Other similar compounds include:
FK506 (Tacrolimus): An immunosuppressive drug with neuroprotective properties.
Cyclosporin A: Another immunosuppressive agent with potential neuroprotective effects.
GPI-1046 stands out due to its non-immunosuppressive nature and its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders .
Properties
Molecular Formula |
C20H27N2O4- |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)-2-propyl-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-5-10-20(18(25)26)15(14-8-7-11-21-13-14)9-12-22(20)17(24)16(23)19(3,4)6-2/h7-8,11,13,15H,5-6,9-10,12H2,1-4H3,(H,25,26)/p-1/t15?,20-/m0/s1 |
InChI Key |
WIXNWEQFQIIUJH-MBABXSBOSA-M |
Isomeric SMILES |
CCC[C@]1(C(CCN1C(=O)C(=O)C(C)(C)CC)C2=CN=CC=C2)C(=O)[O-] |
Canonical SMILES |
CCCC1(C(CCN1C(=O)C(=O)C(C)(C)CC)C2=CN=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.